Acute Lethal Toxicity of Humantenmine vs. Gelsenicine in Mice
Humantenmine demonstrates extreme acute toxicity in vivo, establishing it as one of the most lethal constituents within the Gelsemium alkaloid family. A direct comparison of LD50 values in mice reveals that humantenmine is significantly more toxic than its close structural analog, gelsenicine. [1] This extreme potency defines its primary utility as a model for studying lethal neurotoxic mechanisms.
| Evidence Dimension | Median Lethal Dose (LD50) in mice |
|---|---|
| Target Compound Data | LD50 = 0.071 mg/kg (females), 0.149 mg/kg (males) [1] |
| Comparator Or Baseline | Gelsenicine LD50 = 0.185 mg/kg [2] |
| Quantified Difference | Humantenmine is approximately 2.6 times more toxic than gelsenicine based on female mouse LD50 values. |
| Conditions | Acute oral toxicity study in ICR mice |
Why This Matters
This extreme toxicity profile justifies humantenmine's procurement as a critical positive control in toxicology studies and a primary reference standard for forensic analysis of Gelsemium poisoning cases.
- [1] Du, G., Wang, M., & Liu, Z. (1983). Chemical studies on the alkaloids of Hu-Man-Teng (Gelsemium elegans Banth.). I. Isolation of the alkaloids and structure of humantenmine. Acta Pharmaceutica Sinica, 18(2), 104-108. View Source
- [2] Liu, M., Shen, J., Liu, H., Xu, Y., Su, Y. P., Yang, J., & Yu, C. X. (2023). Antinociceptive effect of gelsenicine, principal toxic alkaloids of gelsemium, on prostaglandin E2-induced hyperalgesia in mice: Comparison with gelsemine and koumine. Biochemical and Biophysical Research Communications, 681, 55-61. View Source
